molecular formula C28H22FN3S B12567784 N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 303163-09-9

N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

Cat. No.: B12567784
CAS No.: 303163-09-9
M. Wt: 451.6 g/mol
InChI Key: PTFQZJABIWCKTM-UHFFFAOYSA-N
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Description

N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of substituted thioureas with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is unique due to its combination of a thiazole ring with a pyridine ring and multiple substituted phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

303163-09-9

Molecular Formula

C28H22FN3S

Molecular Weight

451.6 g/mol

IUPAC Name

N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C28H22FN3S/c1-19-6-5-9-22(16-19)26-27(33-28(32-26)21-10-12-24(29)13-11-21)23-14-15-30-25(17-23)31-18-20-7-3-2-4-8-20/h2-17H,18H2,1H3,(H,30,31)

InChI Key

PTFQZJABIWCKTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)F)C4=CC(=NC=C4)NCC5=CC=CC=C5

Origin of Product

United States

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